N-(4-methylpyridin-2-yl)furan-2-carboxamide is an organic compound characterized by its unique structure, which combines a furan ring with a carboxamide group and a pyridine moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry.
The compound can be synthesized through various methods, often utilizing commercially available precursors such as furan-2-carbonyl chloride and 4-methyl-2-aminopyridine. The synthesis typically involves coupling reactions under specific conditions to form the desired product.
N-(4-methylpyridin-2-yl)furan-2-carboxamide belongs to the class of heterocyclic compounds, specifically those containing both furan and pyridine rings. It is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of N-(4-methylpyridin-2-yl)furan-2-carboxamide can be achieved through several methods, with the most common being the reaction of furan-2-carbonyl chloride with 4-methyl-2-aminopyridine. This reaction often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
The molecular structure of N-(4-methylpyridin-2-yl)furan-2-carboxamide features:
N-(4-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(4-methylpyridin-2-yl)furan-2-carboxamide is primarily based on its interactions with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates potential antimicrobial and anticancer properties, suggesting that it could interfere with cellular processes relevant to disease mechanisms.
N-(4-methylpyridin-2-yl)furan-2-carboxamide has several scientific uses:
N-(4-methylpyridin-2-yl)furan-2-carboxamide derivatives demonstrate potent activity against Extended-Spectrum β-Lactamase-producing Escherichia coli (ESBL-E. coli), particularly the high-risk sequence type 131 lineage. These strains exhibit resistance to cephalosporins and beta-lactam inhibitors due to plasmid-mediated blaCTX-M genes but retain susceptibility to carbapenems. Molecular studies reveal that the furan-carboxamide moiety enables targeted inhibition of β-lactamase enzymes. Specific derivatives like compound 4a (5-(4-fluorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) and 4c (5-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) exhibit minimum inhibitory concentrations (MIC) of 12.5–25 mg/L against ESBL-E. coli ST131 through precise interactions with the enzyme’s catalytic pocket. Docking simulations confirm hydrogen bonding between the carboxamide carbonyl oxygen and active-site residue Ser70, coupled with hydrophobic contacts with Val216 and Ala237, which disrupt substrate hydrolysis [1] [3].
Table 1: Antibacterial Activity of Select Derivatives Against ESBL-E. coli ST131
Compound | Substituent | MIC (mg/L) | Molecular Interactions |
---|---|---|---|
4a | 4-fluorophenyl | 12.5 | H-bond: Ser70; Hydrophobic: Val216 |
4c | 4-chlorophenyl | 25 | H-bond: Ser70; Hydrophobic: Ala237 |
4h | 4-nitrophenyl | >50 | Weak hydrophobic interactions |
Structure-activity relationship analyses indicate electron-withdrawing substituents (e.g., para-fluoro or chloro) enhance potency by improving binding affinity, while nitro groups reduce activity due to steric hindrance [1].
N-(4-methylpyridin-2-yl)furan-2-carboxamide exhibits marked synergy with carbapenem antibiotics against multidrug-resistant Enterobacteriaceae, reducing effective antibiotic concentrations by 4–8 fold. This synergy overcomes intrinsic resistance mechanisms in strains exhibiting porin mutations or efflux pump overexpression. Fractional inhibitory concentration indices (FICI) of ≤0.5 confirm true synergy when combining sub-inhibitory concentrations (6.25 mg/L) of carboxamide derivatives with imipenem or meropenem. The furan-carboxamide core disrupts cell envelope integrity, potentially through binding to penicillin-binding proteins, thereby facilitating carbapenem access to their targets. This dual mechanism restores susceptibility in isolates resistant to both cephalosporins and fluoroquinolones [1] [3].
Table 2: Synergistic Effects with Carbapenems
Carbapenem | FICI Range | MIC Reduction (Fold) | Resistance Mechanisms Addressed |
---|---|---|---|
Imipenem | 0.25–0.5 | 8 | Porin loss; ESBL production |
Meropenem | 0.31–0.5 | 4 | Efflux overexpression; AmpC |
The compound significantly enhances antibiotic susceptibility in Acinetobacter baumannii and Enterobacter cloacae overexpressing the AcrAB-TolC tripartite efflux system. This resistance-nodulation-division family pump extrudes antibiotics via a proton-motive-force-driven mechanism involving inner membrane protein AcrB, periplasmic adapter AcrA, and outer membrane channel TolC. N-(4-methylpyridin-2-yl)furan-2-carboxamide binds the distal binding pocket of AcrB with high affinity (Kd ≈ 2.8 μM), disrupting conformational changes required for substrate translocation. At 10 mg/L, it reduces ciprofloxacin MIC from 32 mg/L to 4 mg/L in clinical isolates, confirming efflux inhibition. Molecular dynamics simulations show the methylpyridinyl group occupies a hydrophobic cleft in the porter domain, while the furan ring interacts with Phe628 and Gln125 residues critical for drug binding [2] [5].
Table 3: Efflux Pump Inhibition Parameters
Parameter | Value | Experimental Method |
---|---|---|
AcrB binding affinity (Kd) | 2.8 μM | Isothermal titration calorimetry |
Ciprofloxacin MIC reduction | 8-fold (32→4 mg/L) | Broth microdilution assay |
Key interacting residues | Phe628, Gln125 | Molecular dynamics simulation |
Docking analyses against class A (CTX-M-15) and class D (OXA-48) β-lactamases reveal N-(4-methylpyridin-2-yl)furan-2-carboxamide exploits the conserved carboxylate-binding pocket present in all β-lactamases. The carboxamide carbonyl oxygen forms hydrogen bonds with Asn104 (CTX-M-15) and Asn220 (OXA-48), while the furan oxygen interacts with Lys73 (CTX-M-15). Grid-based docking scores exceed -9.2 kcal/mol, indicating high-affinity binding competitive with β-lactam substrates. The binding pose overlaps with ceftriaxone in CTX-M-15 by >80%, explaining its inhibition of cephalosporin hydrolysis. Crucially, the methylpyridinyl group occupies a hydrophobic subpocket adjacent to the catalytic serine, sterically blocking substrate access [1] [3] [7].
Derivatives of N-(4-methylpyridin-2-yl)furan-2-carboxamide show promising activity against extensively drug-resistant Salmonella enterica serovar Typhi (XDR S. Typhi), which exhibits resistance to ampicillin, ceftriaxone, ciprofloxacin, and cotrimoxazole. Analogues with para-substituted phenyl groups (e.g., 4-hydroxyphenyl) achieve MIC values of 6.25 mg/L, comparable to azithromycin (4 mg/L). The compounds also inhibit bacterial alkaline phosphatase (IC50 = 1.47 μM), an enzyme elevated during typhoid fever pathogenesis. Docking against DNA gyrase (PDB: 1EW2) confirms dual targeting: the carboxamide nitrogen hydrogen-bonds with Asp89, while the furan ring stabilizes the DNA-binding cleft through π-stacking with GyrA Tyr122. This dual mechanism disrupts DNA replication and bacterial metabolic adaptation [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: